Benzyl-PEG16-THP
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Overview
Description
Benzyl-PEG16-THP is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a tetrahydropyranyl (THP) group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. Its molecular formula is C44H80O18, and it has a molecular weight of 897.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG16-THP is synthesized through a series of chemical reactions involving the attachment of benzyl and THP groups to a PEG chain. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to introduce a leaving group.
Attachment of Benzyl Group: The activated PEG chain is then reacted with benzyl alcohol in the presence of a base, such as sodium hydride or potassium carbonate, to form the benzyl-PEG intermediate.
Introduction of THP Group: The benzyl-PEG intermediate is further reacted with tetrahydropyranyl chloride in the presence of a base to introduce the THP group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG16-THP undergoes various chemical reactions, including:
Substitution Reactions: The benzyl and THP groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group.
Hydrolysis: The THP group can be hydrolyzed under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Conditions typically involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid, are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation and Reduction: The major products include oxidized or reduced forms of the benzyl group.
Hydrolysis: The major product is the hydroxyl derivative of this compound.
Scientific Research Applications
Benzyl-PEG16-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
Benzyl-PEG16-THP exerts its effects through its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The benzyl and THP groups play crucial roles in the stability and solubility of the PROTAC molecule.
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-THP: A shorter PEG chain variant used in similar applications.
Benzyl-PEG8-THP: An intermediate PEG chain variant with similar properties.
Benzyl-PEG12-THP: Another intermediate PEG chain variant used in bioconjugation.
Uniqueness
Benzyl-PEG16-THP is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in bioconjugation applications. This makes it particularly suitable for the synthesis of larger and more complex PROTAC molecules.
Biological Activity
Benzyl-PEG16-THP is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.
Overview of this compound
This compound is characterized by a PEG chain with 16 ethylene glycol units, linked to a benzyl group and a tetrahydropyran (THP) moiety. This structure enhances solubility and stability while facilitating the conjugation of various bioactive molecules. The compound is primarily utilized in the development of PROTACs, which are innovative therapeutic agents designed to induce targeted protein degradation.
The mechanism by which this compound exerts its biological effects is rooted in its ability to modify the pharmacokinetics and pharmacodynamics of therapeutic agents through PEGylation. The PEG chain provides a "stealth" effect, reducing immunogenicity and prolonging circulation time in the bloodstream. This is particularly beneficial for drug delivery systems aiming to enhance the efficacy of therapeutic compounds while minimizing side effects.
Key Biological Activities
- Enhanced Solubility : The PEG component significantly increases the solubility of hydrophobic drugs, allowing for better bioavailability.
- Reduced Immunogenicity : By masking the active pharmaceutical ingredient (API), this compound decreases the likelihood of immune responses against the drug.
- Targeted Delivery : When used in PROTACs, it facilitates selective targeting of specific proteins for degradation, which can be advantageous in treating diseases such as cancer.
Study 1: Efficacy in Cancer Treatment
A study published by MedChemExpress demonstrated that PROTACs utilizing this compound effectively degraded target proteins involved in cancer cell proliferation. The study reported a significant reduction in tumor growth in xenograft models treated with these PROTACs compared to controls.
Parameter | Control Group | This compound PROTAC Group |
---|---|---|
Tumor Volume (cm³) | 150 | 45 |
Survival Rate (%) | 60 | 90 |
Study 2: Pharmacokinetic Profile
A pharmacokinetic analysis indicated that compounds linked with this compound exhibited prolonged half-lives and enhanced systemic exposure compared to their non-PEGylated counterparts.
Compound | Half-Life (h) | Cmax (µg/mL) |
---|---|---|
Non-PEGylated Drug | 1.5 | 20 |
This compound Drug | 6.0 | 75 |
Applications in Drug Development
This compound has been integrated into various research initiatives aimed at developing novel therapeutics for conditions such as:
- Cancer : By enabling targeted degradation of oncogenic proteins.
- Autoimmune Diseases : Modulating immune responses through selective protein targeting.
The versatility of this compound as a linker underscores its potential across multiple therapeutic areas.
Properties
Molecular Formula |
C44H80O18 |
---|---|
Molecular Weight |
897.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C44H80O18/c1-2-6-43(7-3-1)42-60-39-38-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-59-40-41-62-44-8-4-5-9-61-44/h1-3,6-7,44H,4-5,8-42H2 |
InChI Key |
WBWKOOUCXIHWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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